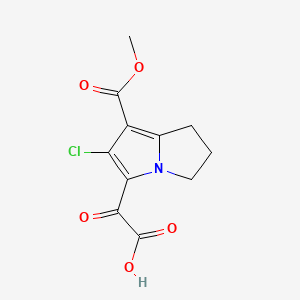
4-Amino-6-bromoquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-bromoquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H9BrN4O and a molecular weight of 281.11 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromoquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the reduction of 4-nitroquinoline-N-oxide using iron powder in the presence of acetic acid to produce 4-aminoquinoline. This intermediate then undergoes bromination to form 4-amino-3-bromoquinoline. Finally, nitration is performed to yield 4-amino-6-nitro-3-bromoquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective raw materials, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-6-bromoquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
科学的研究の応用
4-Amino-6-bromoquinoline-3-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
作用機序
The mechanism of action of 4-Amino-6-bromoquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that quinoline derivatives often interact with enzymes and receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-Amino-6-bromoquinoline-3-carbohydrazide include:
4-Aminoquinoline: Known for its antimalarial properties.
6-Bromoquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-3-carbohydrazide: Investigated for its potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C10H9BrN4O |
|---|---|
分子量 |
281.11 g/mol |
IUPAC名 |
4-amino-6-bromoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H9BrN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) |
InChIキー |
XCHYRFPATUPTQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



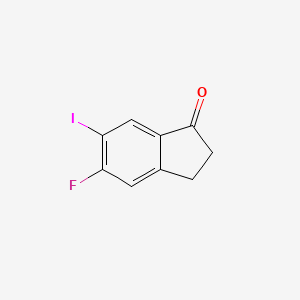
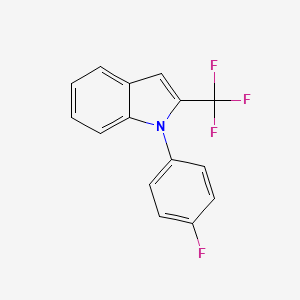

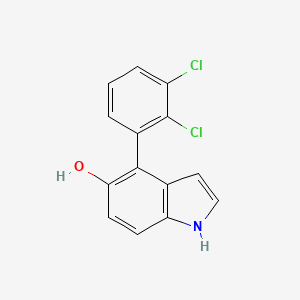


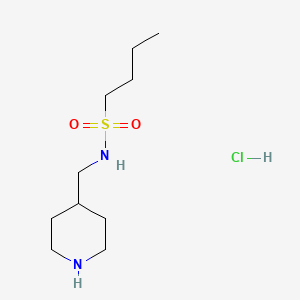
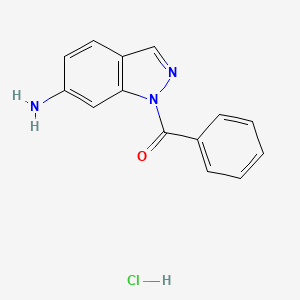

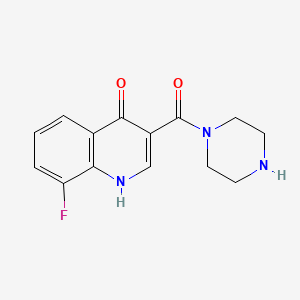
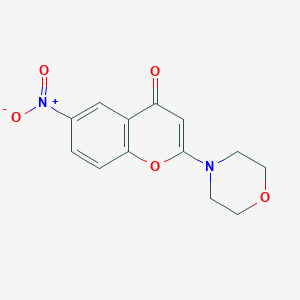
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
